

Ramiprilat-d5 Reference Material: A Comparative Guide for Bioanalytical Applications

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Compound of Interest

Compound Name: *Ramiprilat-d5*

Cat. No.: *B562202*

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For researchers and drug development professionals engaged in the quantitative analysis of ramipril and its active metabolite, ramiprilat, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive overview of the availability and certification of **Ramiprilat-d5**, a commonly used deuterated internal standard. It also offers a comparison with alternative standards and presents supporting experimental data from published literature.

Availability and Supplier Specifications

Ramiprilat-d5 is commercially available from several suppliers of reference materials. While specific certifications may vary, a Certificate of Analysis (CoA) is typically provided, outlining key quality attributes. Below is a summary of information gathered from various suppliers.

| Supplier | CAS Number | Molecular Formula | Purity Specification (Typical) | Provided Documentation |
|------------------------------|--------------------------------|--|----------------------------------|---|
| Simson Pharma | 1356837-92-7 | C ₂₁ H ₂₃ D ₅ N ₂ O ₅ | >90% (Chromatographic Purity)[1] | Certificate of Analysis[1][2] |
| MedchemExpress | 1356837-92-7 | C ₂₁ H ₂₃ D ₅ N ₂ O ₅ | Not explicitly stated | Product Data Sheet[3] |
| Santa Cruz Biotechnology | 1356837-92-7 | C ₂₁ H ₂₃ D ₅ N ₂ O ₅ | Not explicitly stated | Certificate of Analysis available upon request[4] |
| Sussex Research Laboratories | 1132661-86-9 (for Ramipril-d5) | C ₂₃ H ₂₇ D ₅ N ₂ O ₅ | >95% (HPLC) | Technical Data Sheet[5] |
| CP Lab Safety | 1132661-86-9 (for Ramipril-d5) | C ₂₃ H ₂₇ D ₅ N ₂ O ₅ | 99%+ deuterated forms (d1-d5)[6] | Product Specifications[6] |
| LGC Standards | 1132661-86-9 (for Ramipril-d5) | C ₂₃ H ₂₇ D ₅ N ₂ O ₅ | Not explicitly stated | Product Data Sheet[7] |

Note: Ramipril-d5 is the deuterated form of the prodrug ramipril, while **Ramiprilat-d5** is the deuterated form of the active metabolite. Researchers should ensure they are selecting the appropriate standard for their specific analytical needs.

Certification and Quality Assurance

While many suppliers provide a manufacturer's Certificate of Analysis, the highest level of quality assurance for a reference material is accreditation to ISO 17034. This standard ensures the competence of the manufacturer in producing certified reference materials (CRMs) with established traceability, uncertainty, and stability.[8][9] Researchers requiring a CRM for regulatory submissions or rigorous quality systems should inquire with suppliers about the availability of ISO 17034 certified **Ramiprilat-d5**.

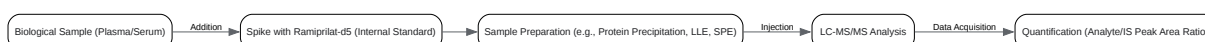
A typical Certificate of Analysis for **Ramiprilat-d5** will include the following information^[1]:

- Product Name and Chemical Name
- CAS Number and Molecular Formula
- Molecular Weight
- Storage Conditions
- Test Results:
 - Appearance
 - Solubility
 - ¹H-NMR for structural confirmation
 - Mass Spectrometry for confirmation of mass
 - Chromatographic Purity (e.g., by HPLC)

Ramiprilat-d5 in Bioanalytical Methods: A Performance Overview

Ramiprilat-d5 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ramipril and ramiprilat in biological matrices such as human plasma and serum. Its key advantage is its structural similarity to the analyte, which ensures similar extraction efficiency and chromatographic behavior, thereby correcting for matrix effects and variations in sample processing.

Below is a diagram illustrating a typical bioanalytical workflow using a deuterated internal standard.



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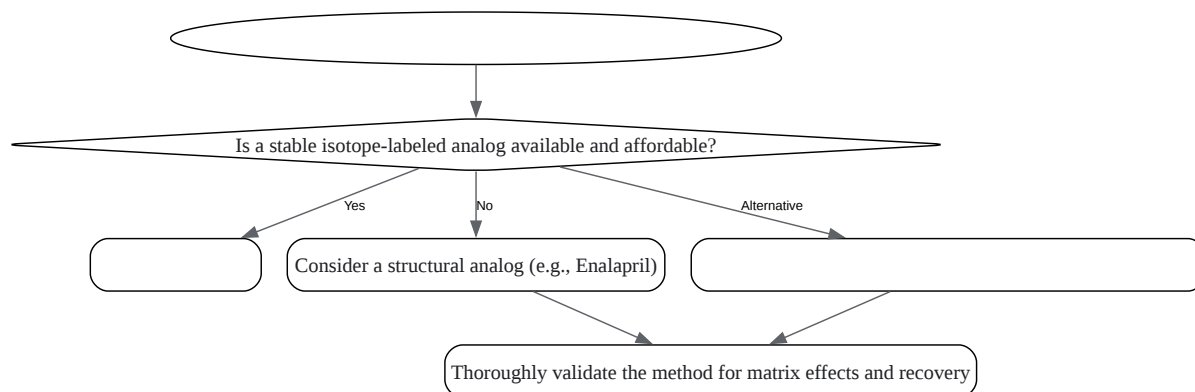
Bioanalytical workflow using an internal standard.

Comparison with Alternative Internal Standards

While **Ramiprilat-d5** is an ideal internal standard due to its isotopic labeling, other compounds have also been successfully used in the bioanalysis of ramipril and ramiprilat. The choice of internal standard can be influenced by factors such as cost, commercial availability, and the specific requirements of the analytical method.

| Internal Standard | Rationale for Use | Potential Considerations |
|-------------------|--|---|
| Ramiprilat-d5 | Stable isotope-labeled analog of the analyte. Co-elutes with ramiprilat, providing the most accurate correction for matrix effects and variability.[3][10] | Higher cost compared to non-isotopically labeled analogs. |
| Enalapril | Structurally similar ACE inhibitor.[11][12] | May have different chromatographic retention time and ionization efficiency compared to ramiprilat, potentially leading to less accurate correction for matrix effects. |
| Telmisartan-d3 | Deuterated angiotensin II receptor blocker. Used in a validated LC-MS/MS method for simultaneous estimation of ramipril and telmisartan.[13] | Different chemical class and structure, may not perfectly mimic the behavior of ramiprilat during sample preparation and analysis. |

The following diagram illustrates the decision-making process for selecting an appropriate internal standard.



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Decision tree for internal standard selection.

Experimental Protocols: Key Methodologies

Detailed experimental protocols for the analysis of ramipril and ramiprilat using deuterated internal standards can be found in the scientific literature. Below is a summary of key parameters from a published LC-MS/MS method.

Sample Preparation (Liquid-Liquid Extraction)[[13](#)]

- To a 1.5 mL centrifuge tube, add 100 μ L of human plasma.
- Add the internal standard solution (Ramipril-d5).
- Vortex for 30 seconds.
- Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
- Vortex for 5 minutes.

- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions[13][14]

- LC Column: C18 column (e.g., Betasil C18, Hypurity C18)
- Mobile Phase: A mixture of an aqueous buffer (e.g., 2 mM ammonium acetate in 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

MRM Transitions (Example)[11]

- Ramipril: m/z 417.3 \rightarrow 234.3
- Ramiprilat: m/z 389.3 \rightarrow 206.2
- Enalapril (IS): m/z 377.3 \rightarrow 234.2

In conclusion, **Ramiprilat-d5** serves as a high-quality and reliable internal standard for the bioanalysis of ramipril and ramiprilat. Its availability from multiple suppliers, coupled with well-documented use in validated LC-MS/MS methods, makes it a preferred choice for researchers seeking accurate and reproducible quantitative data. When selecting a reference material, it is crucial to consider the level of certification required and to obtain a comprehensive Certificate of Analysis to ensure the material's suitability for the intended application. For methods where a stable isotope-labeled standard is not feasible, structural analogs like enalapril can be considered, provided that the method is thoroughly validated.

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